molecular formula C17H25NO3S B2755414 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide CAS No. 578757-06-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide

Cat. No.: B2755414
CAS No.: 578757-06-9
M. Wt: 323.45
InChI Key: XCGPINNJWHWFAO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methylpropanamide is a compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.48 g/mol. This compound is commonly referred to as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Synthesis and Characterization of Compounds

Research on the synthesis and characterization of compounds with complex structures, such as thiophene derivatives and benzamide analogs, is crucial for various applications. For example, the study on the synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlights the importance of thiophene derivatives in developing new antimicrobial agents (Spoorthy et al., 2021).

Catalytic Applications

The development of nickel complexes for catalytic applications, as discussed in "Mono- and Dinuclear Nickel Complexes with Phosphino-, Phosphinito-, and Phosphonitopyridine Ligands: Synthesis, Structures, and Catalytic Oligomerization of Ethylene," showcases the role of complex organometallics in industrial processes. These compounds, incorporating elements like nickel and various ligands, demonstrate significant potential in polymerization reactions, which are foundational to materials science (Kermagoret & Braunstein, 2008).

Anticancer Research

Research on compounds containing benzamide and thiophene moieties extends into anticancer applications. The study "Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides" illustrates how structural modifications of benzamide derivatives can influence their efficacy against various cancer cell lines. These findings underscore the potential of such compounds in developing new therapeutic agents (Ravinaik et al., 2021).

Advanced Materials Development

The exploration of novel materials, such as conducting polymers for light-emitting devices, represents another critical research domain. Studies like "Study and comparison of conducting polymer hole injection layers in light emitting devices" demonstrate how thiophene-based polymers can enhance the performance of electronic devices. These materials contribute to advancements in electronics and photonics by improving device efficiency and functionality (Tengstedt et al., 2005).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c1-4-14-5-7-15(8-6-14)11-18(17(19)13(2)3)16-9-10-22(20,21)12-16/h5-8,13,16H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGPINNJWHWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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